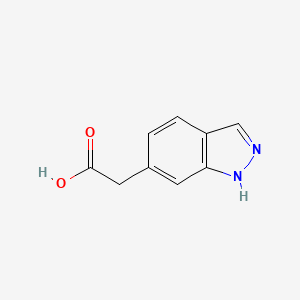

2-(1H-indazol-6-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indazol-6-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-9(13)4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGUMOZTDWDNCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CC(=O)O)NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221681-76-1 | |

| Record name | 2-(1H-indazol-6-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Indazole Derivatives Within Bioactive Scaffolds

Indazole derivatives, a class of nitrogen-containing heterocyclic compounds, are prominent scaffolds in medicinal chemistry due to their diverse biological activities. nih.govnih.gov The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, provides a unique three-dimensional structure that can interact with a variety of biological targets. nih.govlongdom.org This structural motif is found in numerous compounds with a wide range of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antihypertensive activities. nih.govnih.gov The versatility of the indazole ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties for specific therapeutic applications. nih.gov

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form, making it the predominant isomer in many synthetic and natural products. nih.gov The ability of the indazole core to act as a bioisostere for other important structures, such as indoles and benzimidazoles, further enhances its utility in drug discovery programs. whiterose.ac.ukdiva-portal.org

Significance of Carboxylic Acid Functionalities in Medicinal Chemistry

The carboxylic acid group (-COOH) is a crucial functional group in drug design, influencing a molecule's pharmacokinetic and pharmacodynamic properties. numberanalytics.comnih.govresearchgate.net Its ability to participate in hydrogen bonding and electrostatic interactions makes it a key feature for binding to biological targets like enzymes and receptors. numberanalytics.comwisdomlib.org

Research Imperative for Investigating 2 1h Indazol 6 Yl Acetic Acid As a Molecular Entity

The combination of the bioactive indazole scaffold with the influential carboxylic acid functionality in 2-(1H-indazol-6-yl)acetic acid creates a molecule of significant research interest. This specific arrangement of atoms provides a unique chemical entity with the potential for novel biological activities. Researchers are driven to investigate this compound to explore its potential as a lead structure in drug discovery programs.

The synthesis of various indazole acetic acid derivatives is an active area of research, with scientists developing new methods to create diverse libraries of these compounds for biological screening. whiterose.ac.ukdiva-portal.orgresearchgate.net The exploration of these derivatives allows for a systematic investigation of structure-activity relationships, providing valuable insights into how modifications to the core structure affect its biological profile.

Overview of Research Methodologies Applied to 2 1h Indazol 6 Yl Acetic Acid

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. mdpi.comresearchgate.netresearchgate.netgoogle.com For this compound, two primary retrosynthetic pathways can be envisioned.

The first and most straightforward disconnection breaks the carbon-carbon bond between the indazole ring and the acetic acid side chain (C6-Cα bond). This leads to a 1H-indazol-6-yl synthon, which could be represented by a nucleophilic species like an organometallic reagent (e.g., indazol-6-yl-lithium or a Grignard reagent) or an electrophilic species like 6-haloindazole. The corresponding C2 synthon for the acetic acid side chain would be an electrophile like a haloacetate or a nucleophile like a metalated acetate (B1210297) equivalent.

A more complex approach involves the disconnection of the indazole ring itself. Indazoles are often synthesized by forming the N-N bond or by cyclizing a suitably substituted benzene (B151609) derivative. diva-portal.org A common strategy involves the cyclization of an o-toluidine (B26562) derivative. google.com In this context, the target molecule could be traced back to a precursor like 2-methyl-3-nitroaniline (B147196) or a related compound. This strategy requires subsequent modification of the methyl group into the acetic acid side chain after the formation of the indazole core.

Established Synthetic Routes to this compound

The synthesis of this compound can be accomplished through both linear and convergent strategies, each with distinct advantages in terms of efficiency and scalability.

Multistep Linear Synthesis Strategies

Linear synthesis involves the sequential modification of a starting material to build the target molecule step-by-step. A plausible linear approach to this compound begins with a substituted o-toluidine derivative, such as 4-methyl-3-nitroaniline.

One such pathway involves the following key transformations:

Indazole Formation: The synthesis begins with the diazotization of a substituted aniline (B41778) followed by intramolecular cyclization. For example, treating 2-methyl-3-nitroaniline with sodium nitrite (B80452) in an acidic medium (like acetic acid) can induce cyclization to form 6-nitro-1H-indazole. chemicalbook.com

Side Chain Introduction: The nitro group can then be reduced to an amine, and this amino group can be converted into a different functional group if needed. However, a more direct route involves functionalizing the methyl group. The methyl group of 6-methyl-1H-indazole (obtainable from the corresponding aniline) can be halogenated using N-bromosuccinimide (NBS) to yield 6-(bromomethyl)-1H-indazole.

Chain Elongation and Hydrolysis: The resulting benzylic bromide is a versatile intermediate. It can undergo nucleophilic substitution with sodium cyanide to form 2-(1H-indazol-6-yl)acetonitrile. Subsequent acidic or basic hydrolysis of the nitrile furnishes the desired this compound.

Table 1: Representative Linear Synthesis Pathway

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 4-Methyl-3-nitroaniline | NaNO₂, Acetic Acid, 0°C to RT | 6-Nitro-1H-indazole |

| 2 | 6-Nitro-1H-indazole | H₂, Pd/C (Reduction) | 1H-Indazol-6-amine |

| 3 | 1H-Indazol-6-amine | NaNO₂, H₂SO₄; CuCN (Sandmeyer Reaction) | 6-Cyano-1H-indazole |

| 4 | 6-Cyano-1H-indazole | NaOH(aq), then H₃O⁺ (Hydrolysis) | 1H-Indazole-6-carboxylic acid |

| 5 | 1H-Indazole-6-carboxylic acid | SOCl₂, then LiAlH(OtBu)₃ (Reduction) | 1H-Indazole-6-carbaldehyde |

| 6 | 1H-Indazole-6-carbaldehyde | TosMIC, K₂CO₃ (van Leusen Reaction) | 2-(1H-Indazol-6-yl)acetonitrile |

Note: This table represents a plausible, illustrative pathway. Specific yields and conditions would require experimental optimization.

Convergent Synthetic Approaches

Convergent syntheses involve the independent preparation of key fragments of the target molecule, which are then combined in the final stages. This approach is often more efficient for complex molecules.

A notable convergent route for indazole acetic acids involves the base-mediated condensation of 3-amino-3-(2-nitroaryl)propanoic acids. researchgate.netdiva-portal.orgwhiterose.ac.uk This strategy builds the acetic acid side chain onto the aromatic ring before the indazole is formed. For the 6-substituted isomer, the synthesis would start from 4-formyl-2-nitrobenzoic acid. The reaction tolerates various functional groups on the aryl ring, including those at the 6-position. researchgate.net

Another powerful convergent method is the use of palladium-catalyzed cross-coupling reactions. This would typically involve coupling a 6-halo-1H-indazole with a suitable two-carbon building block. For instance, a Sonogashira coupling of 6-iodo-1H-indazole with an acetylene (B1199291) equivalent, followed by hydration of the alkyne, would yield the corresponding acetic acid derivative.

Table 2: Example of a Convergent Cross-Coupling Strategy

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 6-Bromo-1H-indazole | Trimethylsilylacetylene, Pd(PPh₃)₄, CuI, Et₃N | 6-((Trimethylsilyl)ethynyl)-1H-indazole |

| 2 | 6-((Trimethylsilyl)ethynyl)-1H-indazole | K₂CO₃, MeOH (Desilylation) | 6-Ethynyl-1H-indazole |

| 3 | 6-Ethynyl-1H-indazole | HgSO₄, H₂SO₄, H₂O (Alkyne Hydration) | 1-(1H-Indazol-6-yl)ethan-1-one |

| 4 | 1-(1H-Indazol-6-yl)ethan-1-one | I₂, NaOH (Haloform Reaction) | 1H-Indazole-6-carboxylic acid |

Note: This table illustrates a potential convergent pathway. The Arndt-Eistert homologation is a classic method for converting a carboxylic acid to its next higher homologue.

Advanced Synthetic Techniques for this compound Derivatization

Derivatization of the core molecule is crucial for applications in medicinal chemistry and materials science. Advanced techniques allow for precise modification of either the indazole nucleus or the acetic acid side chain.

Functionalization of the Indazole Core

The indazole ring system is amenable to various functionalization reactions.

N-Functionalization: The nitrogen atoms of the pyrazole (B372694) ring are common sites for modification. N1-alkylation of indazoles can be achieved using alkyl halides in the presence of a base. Selective N1-alkylation over N2-alkylation can be challenging but is often controlled by steric and electronic factors, with thermodynamic control favoring the N1 product. nih.gov

C-H Functionalization: Direct C-H activation is a powerful, modern tool for modifying heterocyclic cores without pre-functionalization. researchgate.netrsc.org Palladium, rhodium, or ruthenium catalysts can be used to selectively introduce aryl, alkyl, or other groups at various positions on the indazole ring. For instance, directing groups can be employed to achieve regioselective C-H arylation at the C7 position of the indazole. mdpi.com The C3 position is also a common site for functionalization via transition-metal-catalyzed reactions. acs.org

Table 3: Selected Advanced Derivatization Reactions of the Indazole Core

| Reaction Type | Position | Reagents and Conditions | Product Type |

|---|---|---|---|

| N1-Alkylation | N1 | R-X (Alkyl halide), Base (e.g., K₂CO₃, NaH) in DMF | N1-Alkyl-2-(indazol-6-yl)acetic acid |

| C7-Arylation | C7 | Aryl halide, Pd(OAc)₂, Ligand (e.g., PCy₃), Base (e.g., K₂CO₃) | 2-(7-Aryl-1H-indazol-6-yl)acetic acid |

| C3-Halogenation | C3 | N-Halosuccinimide (NCS, NBS, NIS) | 2-(3-Halo-1H-indazol-6-yl)acetic acid |

Modifications of the Acetic Acid Side Chain

The carboxylic acid moiety provides a versatile handle for a wide array of chemical transformations.

Amide Formation: The most common modification is the formation of amides through coupling with various amines. This is typically achieved using standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This allows for the introduction of a diverse range of substituents.

Esterification: Fischer esterification, using an alcohol in the presence of a strong acid catalyst, or reaction with an alkyl halide under basic conditions, can convert the carboxylic acid into its corresponding ester. Esters are often used as protecting groups or to modify the pharmacokinetic properties of a molecule.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(1H-indazol-6-yl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are effective for this transformation. The resulting alcohol can be further functionalized.

Table 4: Common Modifications of the Acetic Acid Side Chain

| Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Amidation | R-NH₂, EDC, HOBt in DMF | -C(O)NHR (Amide) |

| Esterification | R-OH, H₂SO₄ (cat.), Heat | -C(O)OR (Ester) |

| Reduction | LiAlH₄ or BH₃·THF in THF | -CH₂OH (Primary Alcohol) |

Catalytic Methodologies in the Synthesis of this compound

The synthesis of the indazole scaffold and its derivatives is heavily reliant on catalytic processes that facilitate efficient bond formation and functionalization. Transition metal catalysis, in particular, has been pivotal in developing routes to a wide array of indazole-containing molecules. benthamdirect.combohrium.com

Key catalytic approaches applicable to the synthesis of indazoles, including precursors for this compound, often involve palladium, copper, and rhodium catalysts. nih.gov For instance, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are instrumental in forming C-C bonds, a crucial step for introducing substituents onto the indazole ring. nih.gov A plausible strategy for synthesizing this compound could involve the coupling of a 6-halo-indazole derivative with a suitable acetic acid synthon using a palladium catalyst.

Copper-catalyzed reactions are also prevalent in indazole synthesis. These methods are valued for their ability to mediate the formation of C-N and N-N bonds, which are fundamental to constructing the heterocyclic ring. nih.govorganic-chemistry.org A one-pot, three-component reaction using copper(I) oxide nanoparticles (Cu₂O-NP) as a catalyst has been developed for the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org This highlights the role of copper catalysis in creating the core indazole structure under relatively mild conditions.

Furthermore, the synthesis of 6-substituted indazoles often begins with a commercially available precursor like 6-nitroindazole. The subsequent reduction of the nitro group to an amine is a critical step that is typically achieved via catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C). nih.gov This 6-aminoindazole is a versatile intermediate that can be further modified to introduce the desired acetic acid side chain.

A summary of relevant catalytic systems for indazole synthesis is presented below.

Table 1: Catalytic Systems in Indazole Synthesis

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| CuI / (1R,2R)-cyclohexane-1,2-diamine | 1H-Indazole, Aryl Halides | N-1 Arylated Indazoles | researchgate.net |

| Pd(OAc)₂ / PPh₃ | 3-Bromo-1H-indazole, Arylboronic Acid | 3-Phenyl-1H-indazoles | nih.gov |

| Cu₂(OAc)₄·2H₂O | o-Haloaryl N-sulfonylhydrazones | 1H-Indazoles | nih.gov |

| [Cp*RhCl₂]₂ / AgSbF₆ | Azoxy compounds, Diazoesters | 3-Acyl-2H-indazoles | nih.gov |

| Cu₂O-NP | 2-Bromobenzaldehydes, Primary Amines, NaN₃ | 2H-Indazoles | organic-chemistry.org |

These catalytic methodologies provide a powerful toolkit for chemists to construct and functionalize the indazole core, offering viable, albeit indirect, pathways to the target compound this compound.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of heterocyclic compounds like indazoles. mdpi.com

One of the primary tenets of green chemistry is the use of environmentally benign catalysts and solvents. Research has demonstrated the synthesis of 1H-indazoles using lemon peel powder, a natural and biodegradable catalyst, in conjunction with ultrasound irradiation. This method not only avoids hazardous catalysts but also enhances reaction rates and yields. researchgate.netbibliomed.org The use of green solvents such as water and polyethylene (B3416737) glycol (PEG 300) has also been reported. For example, the copper-catalyzed synthesis of 2H-indazoles has been successfully performed in PEG 300, which is a non-toxic and recyclable solvent. organic-chemistry.org

Energy efficiency is another cornerstone of green chemistry. Microwave-assisted synthesis has emerged as a valuable technique, significantly reducing reaction times and often improving yields. Microwave irradiation has been employed in the synthesis of various indazole acetic acid derivatives, showcasing its potential for a more sustainable production process. diva-portal.orgresearchgate.net

Moreover, developing metal-free synthetic routes is a key goal in green chemistry to avoid the toxicity and environmental concerns associated with heavy metals. While many indazole syntheses rely on transition metals, efforts are being made to develop alternative pathways. rsc.org For instance, a metal-free fluorination of 2H-indazoles has been achieved in water under ambient air, demonstrating progress towards cleaner functionalization methods. organic-chemistry.org

The following table compares conventional and green approaches for the synthesis of related heterocyclic compounds, illustrating the advantages of applying green chemistry principles.

Table 2: Comparison of Conventional vs. Green Synthetic Methods

| Synthesis | Conventional Method | Green Method | Advantages of Green Method | Reference |

|---|---|---|---|---|

| Acetanilide Derivatives | Acetic anhydride, HCl | Glacial acetic acid, Zinc dust | Avoids hazardous acetic anhydride, minimizes by-products. | sphinxsai.com |

| 1,2,4-Thiadiazoles | Conventional heating, organic solvents | Solid-solid wet conditions, ambient temp. | Shorter reaction time, high yield, environmentally benign. | mdpi.com |

| Pyrimidines | Traditional heating | Microwave irradiation, p-TSA catalyst | Higher yield (96% vs 71%), shorter time (3 min vs longer), milder conditions. | scispace.com |

| 1H-Indazoles | Conventional catalysts | Lemon peel powder, ultrasound | Biodegradable catalyst, good yield, energy efficient. | researchgate.netbibliomed.org |

By integrating these green chemistry principles, the future synthesis of this compound can be designed to be more sustainable, efficient, and environmentally responsible.

Assessment of Receptor Binding and Ligand-Target Interactions (In Vitro)

To determine the potential of this compound to interact with specific biological receptors, a series of binding assays would be required. These assays are fundamental in drug discovery to identify molecular targets and quantify the affinity of a ligand for its receptor.

Radioligand binding assays are a standard method to characterize ligand-receptor interactions. This technique involves the use of a radioactively labeled ligand (radioligand) that has a known affinity for the target receptor. The assay measures the ability of the unlabeled test compound, in this case, this compound, to displace the radioligand from the receptor. The results can determine the binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical Radioligand Binding Assay Data for this compound

| Target Receptor | Radioligand | Ki (nM) |

| Adenosine (B11128) A3 Receptor | [125I]I-AB-MECA | Data not available |

| CCR4 | Data not available | Data not available |

| EGFR | Data not available | Data not available |

This table is for illustrative purposes only. No experimental data is available for this compound.

Studies on other indazole derivatives have utilized radioligand binding assays to determine their affinity for various receptors, such as adenosine receptors. nih.gov

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions. nih.govnih.gov In an SPR experiment, one interacting partner (e.g., the target protein) is immobilized on a sensor chip, and the other (the analyte, such as this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected and measured. This technique can provide kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov

Table 2: Hypothetical Surface Plasmon Resonance (SPR) Kinetic Data for this compound

| Target Protein | ka (M-1s-1) | kd (s-1) | KD (nM) |

| Syk Kinase | Data not available | Data not available | Data not available |

| RORγt | Data not available | Data not available | Data not available |

This table is for illustrative purposes only. No experimental data is available for this compound.

SPR has been employed to study the interaction of various compounds with their protein targets, providing valuable insights into the binding kinetics that govern these interactions. nih.govsmolecule.comrug.nl

Enzymatic Activity Modulation (In Vitro)

Many drugs exert their effects by modulating the activity of enzymes. In vitro enzyme assays are crucial for determining if this compound can act as an inhibitor or activator of specific enzymes.

Enzyme inhibition assays measure the effect of a compound on the rate of an enzyme-catalyzed reaction. By varying the concentrations of both the substrate and the inhibitor (this compound), the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki) can be determined.

Table 3: Hypothetical Enzyme Inhibition Data for this compound

| Target Enzyme | Substrate | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| Cyclin-Dependent Kinase 2 (CDK2) | ATP | Data not available | Data not available | Data not available |

| Janus Kinase (JAK) | ATP | Data not available | Data not available | Data not available |

| Polo-like kinase 4 (PLK4) | ATP | Data not available | Data not available | Data not available |

This table is for illustrative purposes only. No experimental data is available for this compound.

The indazole moiety is present in numerous kinase inhibitors, and detailed kinetic studies have been performed on these compounds to elucidate their inhibitory mechanisms. nih.govresearchgate.netnih.govkent.ac.uk

Some compounds modulate enzyme activity by binding to a site distinct from the active site, known as an allosteric site. acs.orgacs.org This can either enhance or inhibit the enzyme's function. Investigating the effect of this compound in the presence and absence of various co-factors or allosteric modulators can reveal if it acts through an allosteric mechanism. For instance, competitive assays with known allosteric modulators can indicate binding to the same allosteric site. nih.govacs.org

Cell-Based Assays for Phenotypic Screening (In Vitro)

Phenotypic screening in cell-based assays provides a broader understanding of a compound's biological effects in a more physiologically relevant context. nih.gov These assays measure changes in cellular phenotypes, such as cell viability, proliferation, apoptosis, or the activation of specific signaling pathways.

Table 4: Hypothetical Cell-Based Assay Data for this compound

| Cell Line | Assay Type | Endpoint Measured | GI50/EC50 (µM) |

| HCT116 (Colon Cancer) | Antiproliferative | Cell Viability | Data not available |

| 4T1 (Breast Cancer) | Apoptosis | Caspase-3 Activation | Data not available |

| A549 (Lung Cancer) | Cell Migration | Wound Healing | Data not available |

This table is for illustrative purposes only. No experimental data is available for this compound. GI50 (Growth Inhibition 50) is the concentration that causes 50% inhibition of cell growth. EC50 (Half-maximal effective concentration) is the concentration that gives a response halfway between baseline and maximum.

Numerous indazole derivatives have demonstrated potent activity in various cancer cell lines, inhibiting proliferation and inducing apoptosis. researchgate.netresearchgate.netjapsonline.com Phenotypic screens are instrumental in identifying compounds with potential therapeutic effects, which can then be followed by target deconvolution studies to identify the specific molecular targets. researchgate.net

Intracellular Signaling Pathway Analysis (In Vitro)

There is no available research on the specific intracellular signaling pathways modulated by this compound. Studies on structurally related indazole derivatives have implicated various signaling pathways. For example, certain 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives have been shown to inhibit the VEGFR-2 signaling pathway, which is crucial in angiogenesis. sci-hub.se Other indazole derivatives have been investigated for their effects on pathways involving kinases like Akt and PLK4. nih.govnih.gov However, the direct impact of this compound on any specific signaling cascade has not been reported.

Reporter Gene Assays (In Vitro)

No public records of reporter gene assays being used to evaluate the biological activity of this compound were found. Reporter gene assays are a common tool to study the regulation of gene expression in response to a compound. While such assays have been employed in the broader context of drug discovery involving indazole-containing scaffolds, for instance, to assess the activity of interleukin-6 (IL-6) and its inhibitors, no data specifically links this compound to such a testing methodology.

High-Throughput Screening (HTS) Methodologies for this compound

There is no information available in the scientific literature to suggest that this compound has been subjected to or utilized in high-throughput screening (HTS) campaigns. HTS is a standard method in drug discovery for testing large numbers of compounds for a specific biological activity. While libraries of indazole derivatives have been screened in HTS campaigns to identify hits for various targets, there are no published reports detailing the inclusion or specific results for this compound in such screenings. nih.gov

Rational Design and Synthesis of this compound Analogs

The rational design of this compound analogs often begins with a known bioactive compound or a hit from a screening campaign, which is then systematically modified to enhance its biological activity and pharmacokinetic properties. Computational methods, such as molecular docking, frequently guide this process. For instance, in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, molecular docking revealed that the indazole ring plays a key role as a hinge-binding motif. tandfonline.com This insight spurred the design of a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives. tandfonline.com

The synthesis of these analogs employs various chemical strategies. A common approach involves the construction of the indazole core, followed by the introduction or modification of the acetic acid side chain and other substituents. One novel method for creating indazole acetic acid scaffolds involves a cascade N-N bond-forming reaction, where 3-amino-3-(2-nitroaryl)propanoic acids are heated with a nucleophile in a basic medium to yield the desired indazole acetic acid derivatives. researchgate.net

A general synthetic pathway to create analogs based on the 2-(1H-indazol-6-yl) core can start with a commercially available precursor like methyl 1H-indazole-6-carboxylate. This starting material can undergo protection, for example with a tetrahydropyranyl (THP) group, followed by reduction of the ester to an aldehyde. tandfonline.com This aldehyde is a key intermediate that can then be condensed with other reagents, such as 4-nitrobenzene-1,2-diamine, to build more complex structures like 6-(5-nitro-1H-benzo[d]imidazol-2-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. tandfonline.com Subsequent reduction of the nitro group to an amine provides a handle for introducing further diversity, for example, through amide or urea (B33335) formation. tandfonline.com

Another strategy involves the direct alkylation of the 1H-indazole nitrogen with a haloacetic acid ester, followed by hydrolysis to yield the carboxylic acid. It's important to note that such alkylation reactions can produce a mixture of N-1 and N-2 isomers. mdpi.com The N-1 isomer is generally the thermodynamically more stable and predominant product. mdpi.comnih.gov

Impact of Indazole Core Substituents on Biological Activity

Substituents on the indazole ring have a profound impact on the biological activity of the resulting compounds. SAR studies have explored the effects of various groups at different positions of the indazole core.

For example, in a series of 1H-indazole-based derivatives designed as Fibroblast Growth Factor Receptor (FGFR) inhibitors, substitutions at the 3, 4, and 6-positions were investigated. A 6-(2,6-dichloro-3,5-dimethoxyphenyl) group was found to be highly beneficial for potent FGFR1 inhibitory activity. nih.gov In another study on 5-HT2C receptor agonists, an ethyl group at the 7-position of a related furo[2,3-g]indazol-1-yl scaffold resulted in a compound with high agonistic activity (EC50 = 1.0 nM). researchgate.net

Bromo substitution has also been shown to influence activity. In one series, a p-bromo aniline derivative displayed superior anticancer activity. longdom.org The presence of a bromo group at the 6-position of the indazole ring, as in 2-(6-bromo-1H-indazol-3-yl)acetic acid, can serve as a synthetic handle for further modification via cross-coupling reactions, in addition to potentially contributing to binding interactions. americanelements.com

The following table summarizes the observed impact of various substituents on the indazole core from different studies.

| Scaffold | Substituent & Position | Target/Activity | Observed Effect | Reference |

|---|---|---|---|---|

| 1H-Indazole | 6-(2,6-dichloro-3,5-dimethoxyphenyl) | FGFR1 Inhibitor | Potent inhibitory activity (IC50 = 30.2 nM) | nih.gov |

| 1H-furo[2,3-g]indazole | 7-Ethyl | 5-HT2C Agonist | High agonistic activity (EC50 = 1.0 nM) | researchgate.net |

| 1H-Indazole | m-methoxy, p-methoxy, p-bromo aniline derivatives | Anticancer (A549/MCF7) | Superior anticancer activity | longdom.org |

| 3-Aminoindazole | N-substitution leading to Entrectinib | ALK Inhibitor | High activity (IC50 = 12 nM) | nih.gov |

| 1H-Indazole | Nitro and ethoxy groups | Anticancer | Enhanced anticancer potency | longdom.org |

Role of the Acetic Acid Moiety in Target Interaction

The acetic acid moiety, -CH₂COOH, attached to the indazole core is a critical functional group that significantly influences the compound's interaction with its biological target and its physicochemical properties. The carboxylic acid group is a key pharmacophore that can act as a hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in a protein's active site, such as arginine, lysine, or histidine.

In the context of enzyme inhibition, this acidic group can mimic the phosphate (B84403) group of ATP or interact with key catalytic residues. For instance, studies on indazole-based inhibitors often highlight the importance of an acidic moiety for binding within the catalytic pocket of enzymes. researchgate.net

Modification of the acetic acid group is a common strategy in SAR studies.

Esterification : Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) can improve cell permeability by masking the polar acidic group. These esters can act as prodrugs, which are then hydrolyzed by intracellular esterases to release the active carboxylic acid. mdpi.com

Amidation : Reaction of the carboxylic acid with amines to form amides introduces new points of interaction and can modulate the compound's activity and properties. For example, in the development of FLT3 inhibitors, the amine derived from the reduction of a precursor was acylated with various benzoic acids, leading to potent benzamide (B126) derivatives. tandfonline.com Similarly, reaction with phenyl isocyanate can yield phenylurea derivatives. tandfonline.com These modifications explore different binding pockets and interactions.

The length of the alkyl chain connecting the carboxylic acid to the indazole nitrogen has also been studied. A series of indazole derivatives with -(CH₂)nCOOH side chains of varying lengths (n=0-10) were synthesized to probe the optimal distance for target interaction. mdpi.com This highlights that the spatial presentation of the carboxylic acid group is as crucial as its presence.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

QSAR is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. For series of compounds like this compound derivatives, QSAR models can predict the activity of unsynthesized analogs, thereby guiding synthetic efforts toward more potent molecules. longdom.org

The foundation of a QSAR model is the selection of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors are categorized into several types:

Topological Descriptors : These describe the connectivity of atoms in a molecule. Examples include the Kier & Hall connectivity index (chi), which has been shown to be important in defining the antimicrobial activity of hexahydroindazoles. researchgate.net

Electronic Descriptors : These quantify the electronic properties of a molecule, such as partial charges, dipole moment, and energies of frontier orbitals (HOMO and LUMO). Electron-withdrawing or -donating properties of substituents are often critical. For instance, the presence of an electron-withdrawing group was found to enhance the antimicrobial activity of certain indazoles. researchgate.net

Steric/Geometrical Descriptors : These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.

Hydrophobic Descriptors : The logarithm of the partition coefficient (logP) is a classic descriptor for hydrophobicity, which influences how a compound distributes between aqueous and lipid environments in the body.

In a QSAR study of indazole derivatives as anticancer agents, key attributes influencing biological activity were highlighted through the generated models. longdom.org

Once descriptors are calculated for a series of molecules with known activities, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms.

A typical workflow involves:

Data Set Preparation : A series of this compound analogs with their measured biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled.

Model Generation : The data is split into a training set, used to build the model, and a test set, used to validate it.

Model Validation : The predictive power of the QSAR model is rigorously assessed. A robust model must be statistically significant and have good predictive accuracy. Key validation metrics include:

Coefficient of Determination (r²) : Measures how well the model fits the training data. A 2D-QSAR model for indazole derivatives showed a high r² of 0.9512. longdom.org

Leave-One-Out Cross-Validation Coefficient (q²) : Assesses the internal predictive ability of the model. A 3D-QSAR model for the same series demonstrated a strong q² of 0.9132, indicating robust predictive accuracy. longdom.org

External Validation : The model's ability to predict the activity of the compounds in the external test set is the ultimate test of its utility.

Validated QSAR models provide valuable insights into which structural features are essential for activity, guiding the rational design of new, more effective this compound derivatives. d-nb.info

Conformational Analysis and its Correlation with SAR

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis examines the energetically accessible shapes a molecule can adopt and correlates these with biological activity. For indazole derivatives, the relative orientation of the indazole core and its substituents can determine whether the molecule fits optimally into a binding site.

For example, in the development of indazole-based EGFR inhibitors, the conformational flexibility of the molecule was a key consideration. By designing more conformationally rigid inhibitors, researchers were able to achieve potent and selective targeting of drug-resistant EGFR mutants. acs.org Computational analysis of the conformational ensembles of ligands in solution can rationalize the structure-based design and lead to the optimization of hit compounds. nih.gov

Medicinal Chemistry Applications and Drug Discovery Potential Derived from 2 1h Indazol 6 Yl Acetic Acid

2-(1H-Indazol-6-yl)acetic Acid as a Privileged Scaffold for Drug Design

The concept of a privileged scaffold is central to modern drug design, referring to molecular cores that appear recurrently in successful drugs and demonstrate affinity for diverse protein targets. researchgate.net The indazole ring system is a quintessential example of such a scaffold, prized for its ability to engage in a wide range of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov

The this compound moiety leverages the inherent properties of the indazole core and enhances its drug-like potential. The key features contributing to its privileged status include:

The Bicyclic Aromatic Core: The indazole ring is a bioisostere of the naturally occurring indole nucleus, allowing it to mimic the binding of endogenous ligands in various protein active sites. nih.gov

Hydrogen Bonding Capabilities: The indazole ring possesses both hydrogen bond donor (N-H) and acceptor (pyrazole nitrogen) sites, enabling precise orientational binding within a target protein.

The Acetic Acid Side Chain: The carboxylic acid group at the 6-position provides a strong hydrogen bond donor and acceptor and can form potent ionic interactions (salt bridges) with basic residues like arginine or lysine in a binding pocket. This acidic functional group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic classes.

Synthetic Accessibility: The scaffold serves as a versatile intermediate for further chemical elaboration, allowing for the systematic modification of its structure to fine-tune pharmacological properties.

The utility of the indazol-6-yl core in drug design is exemplified by the development of inhibitors for critical oncology targets. For instance, a series of (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives were synthesized and evaluated as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication implicated in cancer. nih.gov One of the lead compounds from this series, CFI-400945, demonstrated single-digit nanomolar inhibitory activity against PLK4 and was effective in a mouse colon cancer model, highlighting the potential of the indazol-6-yl scaffold in generating clinical candidates. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of a known parent molecule. nih.govdtic.mil This approach aims to discover new chemical entities with improved properties, such as enhanced potency, better selectivity, or more favorable ADME (absorption, distribution, metabolism, and excretion) profiles, while moving into novel intellectual property space. nih.gov

The indazole ring is a well-established bioisostere of the indole ring, making the this compound scaffold an ideal candidate for scaffold hopping from indole-based compounds. nih.gov The replacement of an indole core with an indazole can lead to significant benefits:

Improved Metabolic Stability: The N-N bond in the pyrazole (B372694) portion of the indazole ring can alter the molecule's susceptibility to oxidative metabolism compared to the indole's pyrrole ring.

Modified Hydrogen Bonding Patterns: The repositioning of the nitrogen atoms changes the geometry of hydrogen bond donors and acceptors, potentially leading to new and favorable interactions with the target protein.

Tuning of Physicochemical Properties: The indazole ring has a different electronic distribution and dipole moment compared to indole, which can influence properties like solubility and membrane permeability.

A clear example of this strategy was demonstrated in the development of dual inhibitors for the anti-apoptotic proteins MCL-1 and BCL-2. nih.gov Researchers initiated a scaffold hopping campaign starting from a known indole-based lead compound. By replacing the indole core with an indazole-3-carboxylic acid framework, they successfully developed a new series of dual MCL-1/BCL-2 inhibitors with minimal activity against the related protein BCL-xL, an important feature for avoiding potential toxicity like thrombocytopenia. nih.govnih.gov This work underscores the utility of the indazole-acid motif in discovering compounds with a more desirable biological profile.

| Parent Scaffold | Hopped Scaffold | Rationale for Hopping | Potential Advantages |

| Indole-6-acetic acid | This compound | Bioisosteric replacement | Improved metabolic stability, altered H-bonding, novel intellectual property |

| Benzimidazole-5-acetic acid | This compound | Maintain aromatic core and acidic sidechain | Modulate pKa, explore different binding orientations |

| Naphthalene-2-acetic acid | This compound | Introduce H-bonding capability | Increased target specificity and potency |

Lead Generation and Optimization Through this compound Derivatization

Once a lead compound containing the this compound scaffold is identified, its properties can be systematically refined through chemical derivatization. The scaffold offers multiple points for modification, allowing medicinal chemists to conduct thorough structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties.

Key derivatization strategies include:

N1-Substitution of the Indazole Ring: The N1-position is a common site for modification. Alkylation, arylation, or acylation at this position can be used to probe for additional binding pockets, improve cell permeability, or block metabolic pathways.

Substitution on the Benzene (B151609) Ring: The C3, C4, C5, and C7 positions of the indazole ring can be substituted with various functional groups (e.g., halogens, alkyls, alkoxys) to modulate electronic properties and explore steric interactions with the target protein.

Modification of the Acetic Acid Moiety: The carboxylic acid can be converted into esters, amides, or other acid bioisosteres (like tetrazoles) to alter its acidity, polarity, and cell permeability. Amide coupling, in particular, allows for the introduction of large and diverse substituents to explore extended binding sites.

The following table outlines potential modifications and their intended therapeutic impact.

| Modification Site | Derivative Example | Rationale / Goal | Targeted Property |

| Indazole N1-Position | N1-methyl or N1-benzyl derivative | Explore hydrophobic pockets; block N-dealkylation | Potency, Metabolic Stability |

| Benzene Ring (C3) | 3-chloro or 3-fluoro derivative | Modulate electronics; fill small pockets | Potency, Selectivity |

| Acetic Acid Side Chain | Methyl ester | Prodrug strategy to improve cell permeability | Oral Bioavailability |

| Acetic Acid Side Chain | Amide (e.g., with benzylamine) | Introduce new interaction points; explore larger binding sites | Potency, Target Engagement |

Design of Focused Chemical Libraries Incorporating the this compound Motif

Focused chemical libraries are collections of compounds designed around a common scaffold, with systematic variations at specific positions. These libraries are invaluable tools in drug discovery for rapidly screening for hits against a biological target and for performing initial SAR studies. The this compound motif is an excellent starting point for building such libraries due to its synthetic accessibility and multiple points for diversification.

A notable example is the synthesis of a 200-member library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides. nih.gov This work, which utilized parallel solution-phase synthesis methods, demonstrates the feasibility of using the indazole-6-yl core to generate a large and diverse set of molecules for screening campaigns. The key heterocyclization step was optimized for library production, and the final compounds were purified on a scale suitable for biological evaluation. nih.gov

A hypothetical focused library based on the this compound scaffold could be designed as follows:

Core Scaffold: this compound.

Diversity Point 1 (R1): A set of 10-20 different alkyl and aryl groups at the N1 position of the indazole.

Diversity Point 2 (R2): A set of 5-10 small substituents (e.g., F, Cl, Me, OMe) at the C3 position.

Diversity Point 3 (R3): The acetic acid moiety is coupled with a library of 20-50 primary and secondary amines to generate a diverse set of amides.

This combinatorial approach could rapidly generate thousands of distinct compounds, enabling a comprehensive exploration of the chemical space around the core scaffold to identify potent and selective modulators of a given biological target.

Exploration of Polypharmacology and Multi-Target Ligands

Polypharmacology, the ability of a single drug to interact with multiple targets, is an increasingly important concept in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. nih.gov Indazole-based compounds have shown significant promise as multi-target agents. nih.gov

The structural features of this compound make it well-suited for the design of polypharmacological agents. The rigid indazole core can serve as an anchor in the binding site of one target, while the flexible acetic acid linker can allow another part of the molecule to reach and interact with a secondary target. This "multi-target" approach can lead to enhanced efficacy or the ability to overcome drug resistance.

An example of this strategy is seen in the development of pazopanib hybrids designed as polypharmacological antitumor agents. nih.gov By combining features of the indazole-containing drug pazopanib with moieties known to inhibit histone deacetylases (HDACs), researchers created hybrid molecules that could simultaneously target both the vascular endothelial growth factor (VEGF) pathway and HDACs. This dual action can provide a more potent anti-cancer effect than targeting either pathway alone. nih.gov The design of such multi-target ligands often relies on versatile scaffolds like the indazole ring to provide a foundation for building complex molecules with tailored polypharmacological profiles.

Advanced Research Directions and Future Perspectives for 2 1h Indazol 6 Yl Acetic Acid Research

Integration of Artificial Intelligence and Machine Learning in 2-(1H-Indazol-6-yl)acetic Acid Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of indazole-based compounds. drugtargetreview.com These computational tools can be leveraged to build predictive models for various biological activities and physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) modeling, a well-established computational method, has been successfully applied to indazole derivatives to correlate their structural features with biological activities, such as the inhibition of enzymes like HIF-1α. nih.gov Machine learning algorithms, including support vector machines, random forests, and neural networks, can enhance the predictive power of QSAR models, enabling the screening of virtual libraries of this compound analogs to identify candidates with improved potency and selectivity. drugtargetreview.comscielo.br

Below is a table illustrating the potential applications of AI and ML in the research of this compound:

| AI/ML Application | Description | Potential Impact on this compound Research |

| QSAR Modeling | Develops mathematical models to correlate chemical structures with biological activities. nih.gov | Prediction of the biological activity of novel analogs, guiding lead optimization. |

| Virtual Screening | Computationally screens large libraries of compounds against a biological target. | Identification of potent and selective inhibitors from virtual libraries of derivatives. |

| De Novo Drug Design | Generates novel molecular structures with desired properties. mdpi.com | Design of innovative compounds with improved efficacy and safety profiles. |

| ADMET Prediction | Predicts the absorption, distribution, metabolism, excretion, and toxicity of compounds. | Early assessment of the druggability of new analogs, reducing late-stage failures. |

Development of Novel Synthetic Methodologies for Analogs

The synthesis of analogs of this compound is crucial for exploring its structure-activity relationships. Recent advancements in synthetic organic chemistry offer new avenues for the efficient and diverse synthesis of such analogs.

One promising approach involves cascade N-N bond-forming reactions, which allow for the convenient synthesis of various indazole acetic acid derivatives. whiterose.ac.uk This methodology enables the generation of unsubstituted, hydroxy, and alkoxy derivatives by reacting 3-amino-3-(2-nitroaryl)propanoic acids with appropriate nucleophiles under basic conditions. whiterose.ac.uk This strategy provides a valuable tool for creating a library of analogs for biological screening.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for the functionalization of the indazole core. nih.govnih.gov These methods allow for the introduction of a wide range of substituents at various positions of the indazole ring, enabling fine-tuning of the compound's properties. For instance, palladium-catalyzed intramolecular amination has been employed for the synthesis of 2-aryl-2H-indazoles. nih.gov

The following table summarizes some modern synthetic approaches for generating analogs of this compound:

| Synthetic Methodology | Description | Key Features |

| Cascade N-N Bond Formation | One-pot synthesis of substituted indazole acetic acids from 3-amino-3-(2-nitroaryl)propanoic acids. whiterose.ac.uk | Access to diverse derivatives (unsubstituted, hydroxy, alkoxy); operational simplicity. |

| Palladium-Catalyzed Cross-Coupling | Introduction of various substituents onto the indazole ring using palladium catalysts. nih.govnih.gov | High functional group tolerance; precise control over substitution patterns. |

| One-Pot Condensation–Cadogan Reductive Cyclization | A mild and efficient one-pot synthesis of 2H-indazoles from ortho-imino-nitrobenzene substrates. acs.org | Use of commercially available reagents; regioselective formation of N2-alkyl indazoles. acs.org |

Application in Chemical Biology Tools and Probes

The structural features of this compound make it an attractive scaffold for the development of chemical biology tools and probes to investigate biological processes.

Indazole-based compounds have been shown to possess fluorescent properties, making them suitable for the development of fluorescent probes for bioimaging. thno.org By conjugating the this compound moiety with a fluorophore, it is possible to create probes for visualizing specific cellular targets or events. The acetic acid group can serve as a linker to attach the probe to a targeting moiety or a reactive group for covalent labeling.

Furthermore, the indazole scaffold is a common feature in many kinase inhibitors. nih.govnih.gov Derivatives of this compound could be designed as activity-based probes (ABPs) to profile the activity of specific kinases in complex biological systems. These probes typically contain a reactive group that forms a covalent bond with a residue in the active site of the enzyme, allowing for its detection and identification. The development of such probes would provide valuable tools for studying kinase signaling pathways and for drug discovery. thno.org

Exploration of this compound in Targeted Protein Degradation (e.g., PROTAC Linkers)

Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. dundee.ac.uk PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. nih.gov

The length and composition of the linker are critical for the efficacy of a PROTAC. nih.gov The rigid nature of the indazole ring could be exploited to create more constrained linkers, which may lead to improved selectivity and potency. The development of a library of linkers derived from this compound with varying lengths and attachment points would be a valuable resource for the rational design of novel PROTACs. nih.govexplorationpub.com

The table below outlines the potential roles of this compound in PROTACs:

| PROTAC Component | Potential Role of this compound | Rationale |

| Linker | Can be incorporated into the linker structure. nih.gov | The acetic acid group provides a conjugation handle; the indazole core can influence linker rigidity and properties. |

| E3 Ligase Ligand | The indazole scaffold could be a starting point for developing new E3 ligase ligands. nih.gov | The indazole moiety is a versatile pharmacophore that can be decorated to bind to various proteins. nih.gov |

| Target Protein Ligand | Derivatives can be designed to bind to specific protein targets. | The indazole scaffold is present in numerous enzyme inhibitors and receptor ligands. nih.govnih.gov |

Mechanistic Elucidation of In Vitro Biological Activities at the Molecular Level

A deeper understanding of the molecular mechanisms underlying the in vitro biological activities of this compound and its derivatives is essential for their rational development as therapeutic agents.

Molecular docking studies can provide valuable insights into the binding modes of these compounds with their biological targets. tandfonline.commdpi.com For instance, if a derivative of this compound is found to inhibit a particular enzyme, molecular docking can predict the key interactions between the compound and the enzyme's active site, guiding the design of more potent inhibitors. nih.govmdpi.com A study on 2-(5-nitro-1-H-indazol-1-yl) acetic acid investigated its binding affinity to the SARS-CoV-2 3CLpro through molecular docking. tandfonline.com

In cases where the indazole derivative acts as a kinase inhibitor, understanding the specific binding interactions with the kinase domain is crucial. nih.govmdpi.com Techniques such as X-ray crystallography of the inhibitor-enzyme complex can provide high-resolution structural information, revealing the precise binding orientation and the key residues involved in the interaction. This information is invaluable for structure-based drug design efforts aimed at improving the potency and selectivity of the inhibitors. nih.govnih.gov

Furthermore, kinetic studies can elucidate the mechanism of enzyme inhibition, determining whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. nih.gov This information is critical for understanding how the inhibitor affects the enzyme's function and for optimizing its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1H-indazol-6-yl)acetic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via condensation reactions using indazole derivatives and acetic acid precursors. A common approach involves refluxing intermediates (e.g., 3-formyl-1H-indazole-2-carboxylic acid) with sodium acetate in acetic acid for 3–5 hours. Reaction optimization includes monitoring by TLC, adjusting stoichiometry, and recrystallization from DMF/acetic acid mixtures to improve purity and yield .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : Employ FT-IR to identify carboxylic acid (-COOH) and indazole ring vibrations (C=N and N-H stretches). FT-Raman spectroscopy can resolve skeletal vibrations, while - and -NMR confirm proton environments and carbon frameworks. For example, the acetic acid side chain typically appears as a singlet at ~3.6 ppm (-NMR) and ~40 ppm (-NMR) .

Q. What analytical methods are used to confirm the purity and identity of this compound?

- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) to assess purity (>95%). Elemental analysis (C, H, N) validates empirical composition. Cross-reference CAS registry numbers (e.g., 944835-85-2 for related indazole derivatives) and compare with spectral databases .

Advanced Research Questions

Q. How can computational methods elucidate the electronic and vibrational properties of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to model molecular geometry, HOMO-LUMO gaps, and electrostatic potential surfaces. Compare theoretical IR/Raman spectra with experimental data to assign vibrational modes and assess intramolecular hydrogen bonding .

Q. How can researchers resolve contradictions in synthetic yield or analytical data across studies?

- Methodological Answer : Systematically vary reaction parameters (e.g., temperature, catalyst loading) and use orthogonal analytical techniques (e.g., LC-MS for byproduct identification). For crystallization discrepancies, test multiple solvent systems and employ single-crystal X-ray diffraction to confirm structural assignments .

Q. What protocols are recommended for X-ray crystallographic analysis of this compound?

- Methodological Answer : Grow crystals via slow evaporation in DMF/ethanol. Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å). Refine structures with SHELXL, applying twin-law corrections if necessary. Validate hydrogen bonding networks using OLEX2 or PLATON .

Q. How can researchers design derivatives of this compound for biological activity studies?

- Methodological Answer : Functionalize the indazole ring via Buchwald-Hartwig amination or Suzuki-Miyaura coupling. Modify the acetic acid moiety to esters or amides for prodrug strategies. Screen derivatives using kinase inhibition assays (e.g., JAK/STAT pathways) and validate via molecular docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.